
2-Amino-4,6-dimethylphenol
Descripción general
Descripción
2-Amino-4,6-dimethylphenol is a chemical compound that is structurally characterized by the presence of an amino group and two methyl groups attached to a phenol ring. This structure is a common motif in various chemical complexes and has been studied for its ability to form stable complexes with metals and its potential use in various applications such as luminescent materials and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4,6-dimethylphenol often involves the use of Ullmann condensation reactions. For instance, tris(4-amino-2,6-dimethylphenyl)borane, a compound with a similar structure, was synthesized through this method, demonstrating the reactivity of the amino groups in forming extended π-conjugated systems .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-Amino-4,6-dimethylphenol motif can be quite complex. For example, a zwitterionic Zn(II) complex was formed with a ligand similar to 2-Amino-4,6-dimethylphenol, where the ligand acted as a bidentate chelating agent. The zincate complex exhibited a distorted tetrahedral coordination involving two chlorine atoms and the deprotonated phenol oxygen and one amino group .
Chemical Reactions Analysis
The amino group in the 2-Amino-4,6-dimethylphenol structure is highly reactive and can participate in various chemical reactions. For example, tris(4-amino-2,6-dimethylphenyl)borane underwent facile dehydration reactions with benzaldehyde and nitrosobenzene to form compounds with extended π-conjugated systems . Additionally, the europium(III) chelates formed with a related ligand demonstrated the ability of the deprotonated phenolic hydroxyl groups to interact strongly with metal ions, leading to luminescent properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4,6-dimethylphenol derivatives are influenced by their molecular structure. The zwitterionic Zn(II) complex with a related ligand showed stability in solution, retaining its solid-state structure, as indicated by NMR spectroscopy . The luminescent chelates of europium(III) with a similar ligand exhibited long lifetimes, which is a desirable property for applications in luminescent materials . The photoreactivity of 2,5-dimethylphenacyl carbamates, which share a similar phenolic structure, was studied, revealing their potential as photoremovable protecting groups for amines and amino acids .
Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
- Field : Material Science
- Application : 2-Amino-4,6-dimethylphenol is used in the synthesis of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications .
- Method : The AMPTF single crystals were grown using the slow evaporation solution technique . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis .
- Results : The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .
Chemical Synthesis
- Field : Organic Chemistry
- Application : 2-Amino-4,6-dimethylphenol is used as a nucleophile in the reaction mechanism of 2-amino-4,6-dimethylpyrimidine .
- Method : The reaction involves the use of Ullmann condensation reactions .
- Results : The reaction results in the formation of compounds with extended π-conjugated systems .
Luminescent Materials
- Field : Material Science
- Application : 2-Amino-4,6-dimethylphenol is structurally characterized by the presence of an amino group and two methyl groups attached to a phenol ring. This structure is a common motif in various chemical complexes and has been studied for its ability to form stable complexes with metals and its potential use in various applications such as luminescent materials.
- Method : The europium (III) chelates formed with a related ligand demonstrated the ability of the deprotonated phenolic hydroxyl groups to interact strongly with metal ions.
- Results : The luminescent chelates of europium (III) with a similar ligand exhibited long lifetimes, which is a desirable property for applications in luminescent materials.
Photoremovable Protecting Groups
- Field : Organic Chemistry
- Application : The photoreactivity of 2,5-dimethylphenacyl carbamates, which share a similar phenolic structure with 2-Amino-4,6-dimethylphenol, was studied, revealing their potential as photoremovable protecting groups for amines and amino acids.
- Method : The study involved the use of photoreactivity analysis.
- Results : The results showed that these compounds have potential as photoremovable protecting groups.
Luminescent Materials
- Field : Material Science
- Application : 2-Amino-4,6-dimethylphenol is structurally characterized by the presence of an amino group and two methyl groups attached to a phenol ring. This structure is a common motif in various chemical complexes and has been studied for its ability to form stable complexes with metals and its potential use in various applications such as luminescent materials.
- Method : The europium (III) chelates formed with a related ligand demonstrated the ability of the deprotonated phenolic hydroxyl groups to interact strongly with metal ions.
- Results : The luminescent chelates of europium (III) with a similar ligand exhibited long lifetimes, which is a desirable property for applications in luminescent materials.
Photoremovable Protecting Groups
- Field : Organic Chemistry
- Application : The photoreactivity of 2,5-dimethylphenacyl carbamates, which share a similar phenolic structure with 2-Amino-4,6-dimethylphenol, was studied, revealing their potential as photoremovable protecting groups for amines and amino acids.
- Method : The study involved the use of photoreactivity analysis.
- Results : The results showed that these compounds have potential as photoremovable protecting groups.
Safety And Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H301+H311+H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISWNAMJAQRJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068315 | |
| Record name | Phenol, 2-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethylphenol | |
CAS RN |
41458-65-5 | |
| Record name | 2-Amino-4,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41458-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,4-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041458655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41458-65-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-amino-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,4-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-2,4-XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2DV08M9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




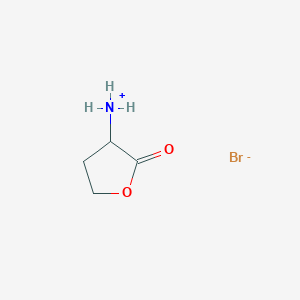
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)

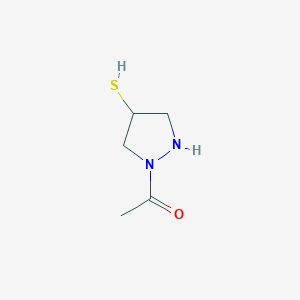
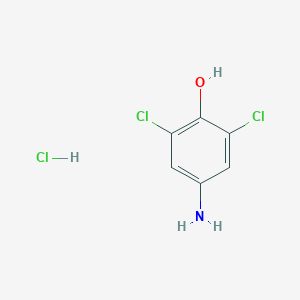
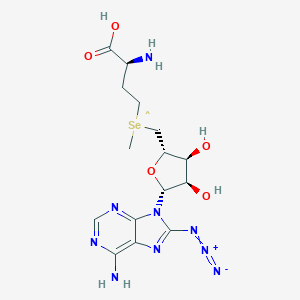
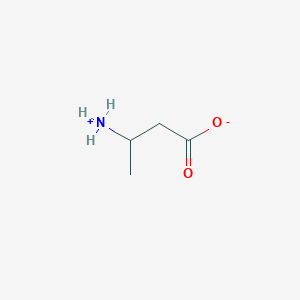





![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)